molecular formula C15H17N3 B15209352 2-Amino-1-(2,6-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(2,6-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B15209352
M. Wt: 239.32 g/mol
InChI Key: KLWSWXMHBMOEHZ-UHFFFAOYSA-N
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Description

2-Amino-1-(2,6-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with amino, dimethylphenyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,6-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylphenylhydrazine with 3,4-dimethyl-2,5-dihydro-1H-pyrrole-2,5-dione in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,6-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(2,6-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,6-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2,6-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carboxamide
  • 2-Amino-1-(2,6-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carboxylic acid
  • 2-Amino-1-(2,6-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-methanol

Uniqueness

2-Amino-1-(2,6-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents at the same position .

Properties

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

2-amino-1-(2,6-dimethylphenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C15H17N3/c1-9-6-5-7-10(2)14(9)18-12(4)11(3)13(8-16)15(18)17/h5-7H,17H2,1-4H3

InChI Key

KLWSWXMHBMOEHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=C(C(=C2N)C#N)C)C

Origin of Product

United States

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